molecular formula C11H20N2O5 B12105076 (R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

(R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

Cat. No.: B12105076
M. Wt: 260.29 g/mol
InChI Key: DAUHTFNYHSOVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a compound that belongs to the class of amino acids with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of ®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid or peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is unique due to its specific structure, which allows for the synthesis of peptides with particular sequences and properties. Its stability and reactivity make it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHTFNYHSOVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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